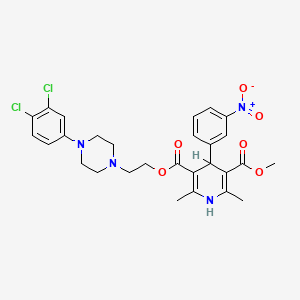
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C28H30Cl2N4O6 and its molecular weight is 589.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Pyridinedicarboxylic acid derivatives, particularly those featuring 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) and piperazine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester , focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridine ring with two carboxylic acid groups and various substituents that enhance its biological activity. The molecular formula is C25H27N2O4, with a molecular weight of approximately 405.486 g/mol. Its properties include:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N2O4 |
| Molecular Weight | 405.486 g/mol |
| Density | 1.149 g/cm³ |
| Boiling Point | 514.6 °C |
| Flash Point | 265 °C |
Antihypertensive Effects
Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit significant antihypertensive properties. A notable study evaluated the ability of these compounds to antagonize methacholine-induced coronary spasms in anesthetized normotensive rats. The results demonstrated a normalization of ECG readings post-administration, suggesting effective coronary dilation and potential use in treating coronary heart diseases .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. One study reported that certain derivatives could modulate neurotransmitter systems, particularly through interactions with serotonin receptors. This modulation may provide therapeutic avenues for treating anxiety and depression .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .
Case Study 1: Coronary Dilation
In a controlled experiment involving rats, researchers administered the compound intravenously to assess its coronary dilating effects. Results indicated that the compound significantly reduced ST segment elevation in ECG readings during methacholine infusion, suggesting its potential as an antihypertensive agent .
Case Study 2: Neurotransmitter Modulation
In vitro studies highlighted the compound's ability to interact with serotonin receptors. The findings suggested that it could enhance serotonin levels in synaptic clefts, providing a basis for further research into its use as an antidepressant or anxiolytic medication .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cardiovascular functions.
- Vasodilation : It promotes vasodilation through the inhibition of calcium channels or by enhancing nitric oxide availability in vascular tissues.
- Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C35H40N4O6
- Molecular Weight : 612.7 g/mol
- CAS Number : 71791-90-7
- Chemical Structure : The compound features a pyridine ring with multiple substituents, which contribute to its biological activity.
Pharmacological Applications
- Vasodilatory Effects :
- Cerebral and Coronary Vasodilation :
- Potential in Neurological Disorders :
Synthesis and Derivatives
The synthesis of 3,5-pyridinedicarboxylic acid derivatives often involves several chemical reactions that yield various esters and amines with enhanced pharmacological properties:
- Key Synthetic Pathways :
Case Study 1: Nicardipine
Nicardipine, a well-known derivative of 3,5-pyridinedicarboxylic acid, has been extensively studied for its clinical applications:
- Clinical Trials : Various clinical trials have demonstrated its efficacy in managing hypertension and preventing ischemic events during surgeries .
- Mechanism of Action : Nicardipine selectively inhibits L-type calcium channels, which are crucial for vascular contraction, thus promoting vasodilation.
Case Study 2: Neuroprotective Effects
Research has indicated that compounds derived from 3,5-pyridinedicarboxylic acid may offer neuroprotective benefits:
特性
CAS番号 |
91040-25-4 |
|---|---|
分子式 |
C28H30Cl2N4O6 |
分子量 |
589.5 g/mol |
IUPAC名 |
5-O-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H30Cl2N4O6/c1-17-24(27(35)39-3)26(19-5-4-6-21(15-19)34(37)38)25(18(2)31-17)28(36)40-14-13-32-9-11-33(12-10-32)20-7-8-22(29)23(30)16-20/h4-8,15-16,26,31H,9-14H2,1-3H3 |
InChIキー |
IGOSKUGZRLFXGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
同義語 |
2,6-dimethyl-4-(3-nitrophenyl)-3-(2-(4-(3,4-dichlorophenyl))piperazinyl) ethoxycarbonyl-5-methoxycarbonyl-1,4-dihydropyridine P 0285 P-0285 P0285 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















